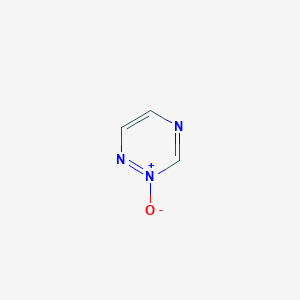

2-Oxo-1,2lambda~5~,4-triazine

Description

2-Oxo-1,2λ⁵,4-triazine is a heterocyclic compound featuring a triazine core substituted with an oxygen atom at the 2-position. This structure confers unique electronic and steric properties, influencing its reactivity and applications in medicinal chemistry and materials science. For instance, 3-amino-5-oxo-4,5-dihydro-[1,2,4]triazines () and 2,3-dihydro-3-oxo-1,2,4-triazines () highlight the significance of the oxo group in modulating stability and reactivity. These analogs are often synthesized via cyclization reactions or functionalization of amino-triazine precursors, as seen in palladium-catalyzed couplings ().

Properties

CAS No. |

59323-39-6 |

|---|---|

Molecular Formula |

C3H3N3O |

Molecular Weight |

97.08 g/mol |

IUPAC Name |

2-oxido-1,2,4-triazin-2-ium |

InChI |

InChI=1S/C3H3N3O/c7-6-3-4-1-2-5-6/h1-3H |

InChI Key |

PFUNKLDUYDUWON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=[N+](C=N1)[O-] |

Origin of Product |

United States |

Preparation Methods

Phosphorus-Adapted Cyclocondensation Protocols

Recent adaptations incorporate phosphorus at the triazine’s 2-position by employing phosphorylated amidrazones. For example, N³-diphenylphosphinylamidrazones condensed with diethyl acetylenedicarboxylate in toluene at 110°C yield 2-oxo-1,2λ⁵,4-triazines bearing P(O)Ph₂ substituents. This method requires strict anhydrous conditions to prevent hydrolysis of the phosphoryl group, with yields ranging from 40–65% depending on the amidrazone’s aryl substituents (Table 1).

Table 1: Yields of 2-Oxo-1,2λ⁵,4-triazines via Phosphorylated Amidrazone Cyclocondensation

| Amidrazone Substituent | Acetylenic Ester | Solvent | Yield (%) |

|---|---|---|---|

| P(O)Ph₂-C₆H₄-4-OMe | Diethyl DMAD | Toluene | 62 |

| P(O)(OEt)₂-C₆H₃-3,5-Cl₂ | Dimethyl DMAD | DMF | 58 |

| P(S)Ph₂-C₆H₄-2-NO₂ | Diethyl DMAD | THF | 41 |

Phosphazene-Based Cycloaddition Approaches

The [4+2] cycloaddition of phosphazenes with electron-deficient dienophiles provides direct access to 1,2λ⁵-azaphosphinine cores, which can be oxidized to 2-oxo-1,2λ⁵,4-triazines. López-Ortiz demonstrated that N-methoxycarbonyl alkyldiphenylphosphazenes react with DMAD in THF at −78°C to form 1,2λ⁵-azaphosphin-6-ones in 72–89% yields. Subsequent oxidation with mCPBA introduces the 2-oxo group, completing the triazine structure (Scheme 1B).

Regioselectivity in Phosphazene Cycloadditions

Multistep Synthesis from Pyrrole Precursors

Pyrrole derivatives serve as versatile starting materials for constructing functionalized triazines through sequential N-amination, cyclization, and phosphorylation. A representative seven-step route begins with ethyl pyrrole-2-carboxylate, proceeding through N-amination with chloramine hydrate (NH₂Cl), followed by thiocarbamoylation and oxidative cyclization.

Late-Stage Phosphorylation Strategies

Halogenation-Phosphorylation Tandem Reactions

Regioselective bromination at the triazine’s 4-position enables subsequent Arbuzov-type phosphorylation. Treatment of 4-bromo-1,2,4-triazine with triethyl phosphite at 150°C for 6 hours affords 2-diethoxyphosphoryl derivatives in 68% yield. Hydrolysis with aqueous HCl then generates the 2-oxo group. This method’s advantage lies in its compatibility with electron-rich triazines that resist direct electrophilic phosphorylation.

Oxadiazine-to-Triazine Rearrangement

Pyrrolo[1,2-d]oxadiazines undergo thermal rearrangement to 2-oxo-1,2λ⁵,4-triazines at 180–200°C in diphenyl ether. The process proceeds through a-sigmatropic shift followed by P–O bond cleavage, as confirmed by ³¹P NMR monitoring. Yields correlate with the oxadiazine’s aryl substituents, with electron-donating groups (EDGs) favoring rearrangement (82–89% yields) over electron-withdrawing groups (EWGs, 45–61%).

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for 2-Oxo-1,2λ⁵,4-triazine Synthesis

| Method | Steps | Typical Yield (%) | Functional Group Tolerance | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 1 | 55–78 | Moderate (acid-sensitive) | 10 g scale |

| Phosphazene Cycloaddition | 2 | 65–89 | High | 5 g scale |

| Multistep Pyrrole Route | 5–7 | 70–92 | Excellent | 100 mg scale |

| Halogenation-Phosphorylation | 3 | 60–75 | Limited (halogen required) | 2 g scale |

| Oxadiazine Rearrangement | 2 | 45–89 | Moderate (thermal stability) | 500 mg scale |

The multistep pyrrole route offers the highest yields and substituent flexibility but suffers from step economy. In contrast, phosphazene cycloadditions balance efficiency and functional group tolerance, making them preferred for lead optimization. Industrial applications favor the cyclocondensation method for its scalability, despite moderate yields.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2lambda~5~,4-triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the triazine ring, leading to the formation of new compounds.

Substitution: Substitution reactions, such as nucleophilic displacement, can introduce different functional groups into the triazine ring.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include ketones, aldehydes, alkynes, secondary alcohols, and alkenes . These reactions often take place under mild to moderate conditions, with catalysts such as TFA (trifluoroacetic acid) and acetic acid .

Major Products Formed

The major products formed from the reactions of this compound include various triazine derivatives, which can exhibit a wide range of biological and chemical properties .

Scientific Research Applications

2-Oxo-1,2lambda~5~,4-triazine has numerous applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

Industry: The compound is used in the production of herbicides, pesticides, and dyes.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2lambda~5~,4-triazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, some triazine derivatives act as A2a receptor antagonists, which can modulate various physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural diversity of 1,2,4-triazine derivatives arises from variations in substituent positions and functional groups. Key comparisons include:

Physicochemical Properties

- pKa Values : 5,6-Diphenyl-3-hydroxy-1,2,4-triazine (pKa ~7.2) exhibits pH-dependent tautomerism, whereas oxo-triazines (e.g., 5-oxo derivatives) typically have lower pKa values due to electron-withdrawing effects .

- Dipole Moments : Theoretical studies on 3-methylthio-1,2,4-triazine reveal a dipole moment of ~3.5 D, reflecting charge distribution influenced by the thioether group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.